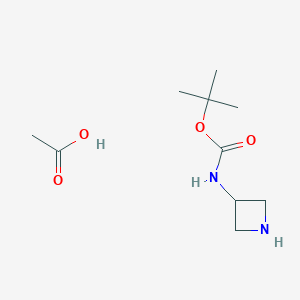
3-N-Boc-Aminoazetidine Acetate
Cat. No. B1288920
M. Wt: 232.28 g/mol
InChI Key: GLNYFUJTQCKSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06143750
Procedure details


A suspension of 14 (4.6 g, 13.6 mmol) and 10% Pd/C (2.0 g) in 200 ml of 10:2:1 ethanol:water:acetic acid was hydrogenated at 50 psi for 24 hours. The suspension was subsequently filtered through celite and the solvents removed in vacuo to give the title compound.





Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:25])[NH:7][CH:8]1[CH2:11][N:10](C(C2C=CC=CC=2)C2C=CC=CC=2)[CH2:9]1)([CH3:4])([CH3:3])[CH3:2].O.[C:27]([OH:30])(=[O:29])[CH3:28]>C(O)C.[Pd]>[C:27]([OH:30])(=[O:29])[CH3:28].[C:1]([O:5][C:6](=[O:25])[NH:7][CH:8]1[CH2:11][NH:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3] |f:5.6|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was subsequently filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)O.C(C)(C)(C)OC(NC1CNC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
